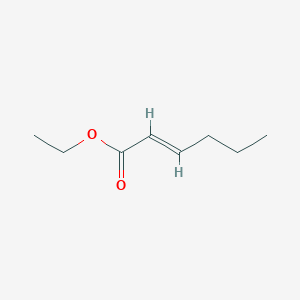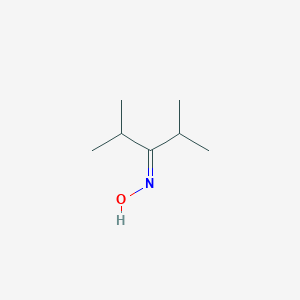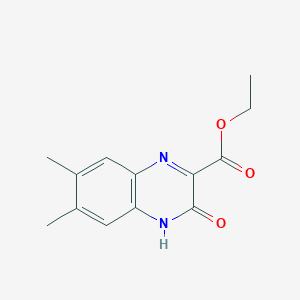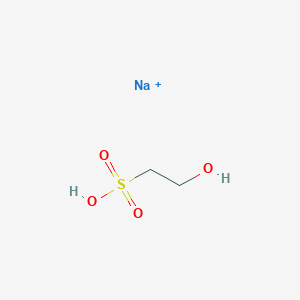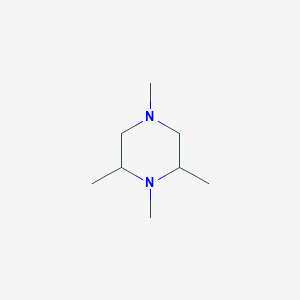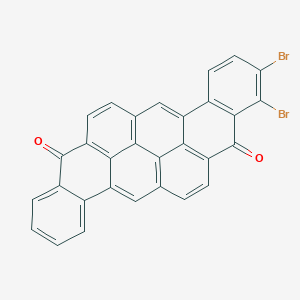
1,2-Dibromopyranthrene-8,16-dione
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1,2-Dibromopyranthrene-8,16-dione, like 7,8,15,16-tetraazaterrylene, involves multiple steps starting from phenalene-1,3-dione, indicating a complex synthesis pathway that may include bromination and dione formation steps (Fan et al., 2012).
Molecular Structure Analysis
The molecular structures related to 1,2-Dibromopyranthrene-8,16-dione often exhibit planar configurations with potential for stacking or other intermolecular interactions, as seen in compounds like 1,1′-bi(acenaphthen-1-ylidene)-2,2′-dione. These structures can influence their physical and chemical properties significantly (Mehta et al., 1999).
Chemical Reactions and Properties
Related compounds exhibit various chemical reactions, such as the base-promoted rearrangement or the Diels-Alder dimerization, indicating that 1,2-Dibromopyranthrene-8,16-dione may also undergo unique reactions depending on its structural configuration and substituents (Nigo et al., 1993).
Physical Properties Analysis
Compounds similar to 1,2-Dibromopyranthrene-8,16-dione, like various phenanthrene-1,4-diones, have been synthesized with specific structural features affecting their physical properties, such as solubility, melting points, and crystalline structure. These properties are critical for their applications in organic electronics and other fields (Kaliakoudas et al., 1990).
Chemical Properties Analysis
The chemical properties of similar compounds reveal reactivity towards halogenation and other chemical modifications. Studies on brominated and chlorinated diones suggest that 1,2-Dibromopyranthrene-8,16-dione could exhibit unique reactivity patterns, especially in relation to its bromine substituents (Umehara et al., 1977).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research highlights the utility of 1,2-diones, including compounds structurally related to 1,2-Dibromopyranthrene-8,16-dione, as important intermediates in organic synthesis. For instance, a method for synthesizing 1,2-diones from corresponding 1,2-diols using iron(III) nitrate under microwave irradiation offers an efficient, rapid, and high-yielding protocol. This method avoids the use of toxic and expensive reagents, marking an advancement in the synthesis of diones, which are crucial substrates in many organic reactions (Soni et al., 2015).
Development of Novel Compounds
Indane-1,3-dione, a compound with structural similarities to 1,2-Dibromopyranthrene-8,16-dione, serves as a versatile building block in the creation of bioactive and functional materials. Its applications range from biosensing and bioimaging to electronics and photopolymerization. The review by Pigot et al. (2022) provides an overview of chemical reactions that enable access to indane-1,3-dione derivatives and highlights their diverse applications, underscoring the compound's versatility (Pigot, Brunel, & Dumur, 2022).
Corrosion Inhibition
The synthesis and investigation of 1,8-dioxooctahydroxanthene derivatives, including studies on their performance as corrosion inhibitors for mild steel in hydrochloric acid solutions, showcase another application area. These studies provide insights into the potential of dione derivatives in industrial applications, particularly in protecting metals from corrosion, demonstrating more than 97% efficiency in certain cases (Maleki et al., 2016).
Detection of Metal Ions
The reactivity of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines has been explored, leading to the development of compounds capable of selectively detecting Hg^2+ and Ni^2+ ions. This research opens avenues for the application of dione derivatives in environmental monitoring and the development of sensitive detection methods for hazardous metals (Aggrwal et al., 2021).
Safety And Hazards
While specific safety and hazard information for “1,2-Dibromopyranthrene-8,16-dione” is not available, general precautions should be taken while handling this chemical. This includes avoiding dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
1,2-dibromopyranthrene-8,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H12Br2O2/c31-22-10-9-16-21-12-14-5-7-18-25-20(15-3-1-2-4-17(15)29(18)33)11-13-6-8-19(26(21)24(13)23(14)25)30(34)27(16)28(22)32/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJICBVMRKHYRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C7C=CC(=C8Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904277 | |
| Record name | Dibromopyranthrene-8,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromopyranthrene-8,16-dione | |
CAS RN |
1324-35-2 | |
| Record name | Dibromopyranthrene-8,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromopyranthrene-8,16-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.977 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



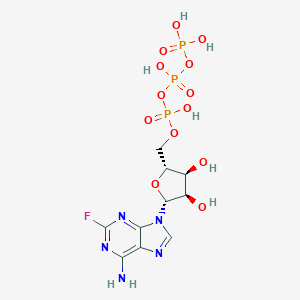

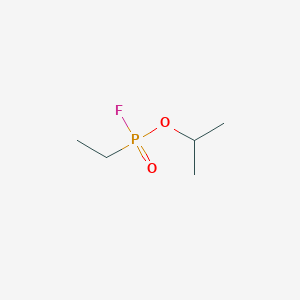
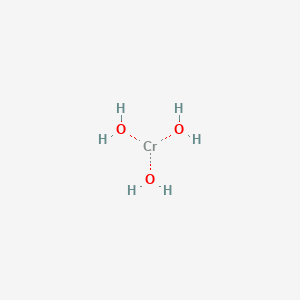

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
